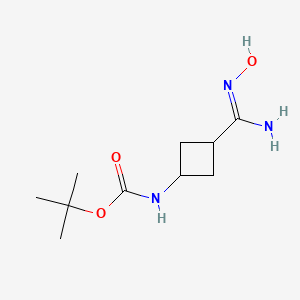

tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-[(Z)-N'-hydroxycarbamimidoyl]cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)12-7-4-6(5-7)8(11)13-15/h6-7,15H,4-5H2,1-3H3,(H2,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCISQYYTOPNBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1CC(C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often require stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced to form different reduced products, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group is known to interact with various enzymes and proteins, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects .

Comparison with Similar Compounds

tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine)

Structural Differences :

- Lacks the cyclobutyl ring and carbamimidoyl group present in the target compound.

- Features a simpler Boc-protected hydroxylamine (NH–O–Boc) backbone.

Functional and Reactivity Contrasts :

- The hydroxylamine group in N-Boc-hydroxylamine is highly reactive, serving as a nucleophile in oxime formation or nitroxide synthesis . In contrast, the hydroxycarbamimidoyl group in the target compound may exhibit dual reactivity (nucleophilic amidine and hydrogen-bond donor).

Research Findings :

- N-Boc-hydroxylamine is widely used in peptide coupling and polymer chemistry. Its synthesis and stability are well-documented, with a melting point of 86–88°C . No analogous data exist for the target compound, suggesting a need for further characterization.

tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate

Structural Differences :

- Replaces the N-hydroxycarbamimidoyl group with a dibenzylamino substituent (–N(CH₂Ph)₂).

tert-Butyl N-(3-fluorocyclohexyl)carbamate

Structural Differences :

- Substitutes the cyclobutyl ring with a cyclohexyl ring and replaces the hydroxycarbamimidoyl group with a fluorine atom.

Electronic and Conformational Contrasts :

- The fluorine atom introduces electronegativity, enhancing metabolic stability and altering electronic distribution. In contrast, the hydroxycarbamimidoyl group provides hydrogen-bonding capacity.

- The cyclohexyl ring’s chair conformations confer greater conformational flexibility compared to the strained cyclobutyl ring, which may influence binding affinity in drug-receptor interactions .

Research Insights :

- Fluorinated analogs like this are common in agrochemical and pharmaceutical research due to improved bioavailability. The target compound’s rigid cyclobutyl ring may offer entropic advantages in binding but could limit solubility.

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Hazard Profiles (Available Data)

Notes

- Structural analogs highlight the impact of substituents on reactivity and toxicity, underscoring the need for tailored synthetic strategies.

Biological Activity

tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate is a chemical compound with the molecular formula and a molecular weight of 229.28 g/mol. Its unique structure, which includes a cyclobutyl ring and a hydroxycarbamimidoyl group, positions it as a compound of interest in various biological and medicinal research contexts.

The biological activity of tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate primarily stems from its ability to interact with specific molecular targets, particularly enzymes and receptors. The hydroxycarbamimidoyl group facilitates hydrogen bonding, which can influence the activity of these biomolecules, leading to potential therapeutic effects. This interaction may modulate various cellular processes and biochemical pathways.

Research Findings

Recent studies have explored the compound's potential in several areas:

- Anticancer Activity : Research indicates that compounds similar to tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate exhibit anticancer properties by inhibiting specific kinases involved in tumor progression. For instance, PLK4 inhibitors have shown promise in treating cancers characterized by elevated TRIM37 levels, suggesting a potential role for this compound in similar therapeutic strategies .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism, making it a candidate for further studies in metabolic disorders.

Case Studies

- Cancer Cell Line Studies : In vitro studies using neuroblastoma cell lines demonstrated that compounds with similar structures could significantly reduce cell viability by inducing apoptosis through specific signaling pathways. These findings suggest that tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate may have similar effects.

- Drug Development Applications : As a precursor or active pharmaceutical ingredient, this compound has been evaluated for its potential incorporation into broader therapeutic frameworks aimed at targeting various diseases, including cancer and metabolic disorders.

Similar Compounds

The following table compares tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| tert-Butyl (3-aminocyclobutyl)carbamate | Lacks hydroxycarbamimidoyl group | Limited enzyme inhibition activity |

| tert-Butyl (cis-3-hydroxycyclobutyl)carbamate | Contains hydroxy group but not carbamimidoyl | Moderate biological activity |

| tert-Butyl N-hydroxycarbamate | Similar structure without cyclobutyl ring | Minimal therapeutic applications |

Uniqueness of tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate

The combination of the cyclobutyl ring and the N-hydroxycarbamimidoyl group imparts distinct chemical properties that enhance its biological activity compared to similar compounds. This uniqueness makes it particularly valuable for research applications aimed at developing novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key structural features of tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate, and how do they influence its reactivity?

- Answer : The compound features a tert-butyl carbamate group (providing steric protection for the amine), a cyclobutyl ring (imposing ring strain for enhanced reactivity), and an N-hydroxycarbamimidoyl group (a bidentate ligand capable of metal coordination or hydrogen bonding). These groups collectively affect solubility, stability, and interactions with biological targets. Analytical techniques like NMR (e.g., H/C for stereochemistry) and MS confirm these structural attributes .

Q. What are the standard protocols for synthesizing and purifying this compound?

- Answer : Synthesis typically involves multi-step organic reactions , such as carbamate formation via reaction of tert-butyl chloroformate with the cyclobutylamine intermediate. Purification employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (e.g., using ethanol/water). Purity is verified via TLC (Rf comparison) and HPLC (>95% purity threshold) .

Q. Which characterization techniques are critical for confirming its identity and purity?

- Answer :

- NMR spectroscopy : H/C NMR to confirm substituent positions and stereochemistry.

- Mass spectrometry (MS) : High-resolution MS for molecular ion validation.

- HPLC : To quantify purity and detect impurities (e.g., unreacted intermediates).

- FT-IR : For functional group identification (e.g., carbamate C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

- Answer : Side reactions (e.g., over-alkylation or hydrolysis) are minimized by:

- Temperature control : Maintaining low temperatures (0–5°C) during nitroimidazole coupling .

- Catalyst selection : Using palladium catalysts for Suzuki-Miyaura cross-couplings to improve regioselectivity .

- Inert atmosphere : Conducting reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

Q. What strategies address stability issues during storage or experimental use?

- Answer : The compound’s hydrolytic sensitivity (due to the carbamate group) requires:

- Storage : -20°C in anhydrous DMSO or under nitrogen.

- Buffered solutions : Use pH-stable buffers (e.g., phosphate buffer, pH 7.4) to avoid decomposition in biological assays .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Answer : Discrepancies (e.g., variable enzyme inhibition) may arise from:

- Stereochemical variations : Ensure enantiomeric purity via chiral HPLC .

- Assay conditions : Standardize buffer ionic strength, temperature, and co-solvent concentrations (e.g., DMSO ≤0.1%) .

- Cross-validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Q. What methodologies are recommended for evaluating its potential in drug discovery?

- Answer :

- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using kinetic assays (IC determination).

- Structure-activity relationship (SAR) : Modify the cyclobutyl or carbamimidoyl groups to assess impact on potency .

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with protein targets .

Q. How can researchers troubleshoot low yield during final purification?

- Answer : Low yield may result from:

- Incomplete reaction : Monitor via TLC; extend reaction time or adjust catalyst loading.

- Column chromatography losses : Optimize solvent polarity or switch to preparative HPLC.

- Salt formation : Convert to hydrochloride salt (improves crystallinity) using HCl in diethyl ether .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.